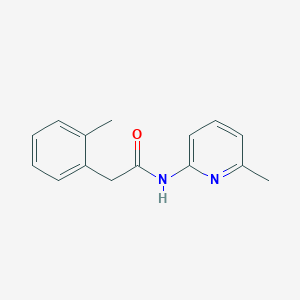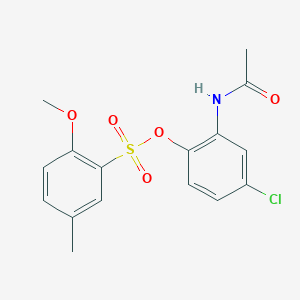![molecular formula C19H24N2O5S B245223 Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate, also known as E-64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s by researchers at Merck & Co. and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.
作用机制
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate irreversibly binds to the active site of cysteine proteases, inhibiting their activity. It forms a covalent bond with the catalytic cysteine residue, preventing the enzyme from functioning properly. This mechanism of action makes Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to induce apoptosis in cancer cells, inhibit autophagy in neurons, and reduce inflammation in animal models of arthritis. Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in lab experiments is its potency and specificity for cysteine proteases. It has been shown to be effective at inhibiting the activity of several different cysteine proteases, making it a versatile tool for studying their role in various biological processes. However, one limitation of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of protease reactivation.
未来方向
There are several future directions for research involving Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. One area of interest is the development of new cysteine protease inhibitors that are more specific and less toxic than Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. Another area of interest is the use of Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in the development of new therapeutics for diseases such as cancer, Alzheimer's disease, and arthritis. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes and the potential therapeutic applications of cysteine protease inhibitors such as Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate.
合成方法
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification by column chromatography.
科学研究应用
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been widely used in scientific research to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, inflammation, and cancer. It has been shown to inhibit the activity of several cysteine proteases, including cathepsins B, H, L, and S, as well as papain and calpain.
属性
分子式 |
C19H24N2O5S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
ethyl 4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-9-10-18(16-8-6-5-7-15(16)17)27(23,24)21-13-11-20(12-14-21)19(22)26-4-2/h5-10H,3-4,11-14H2,1-2H3 |
InChI 键 |
UGBDKDBCNPSRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile](/img/structure/B245141.png)
![5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)


![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)


![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)